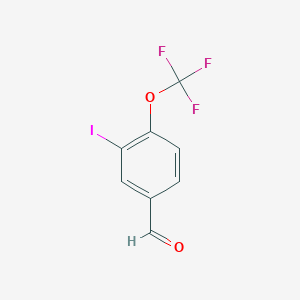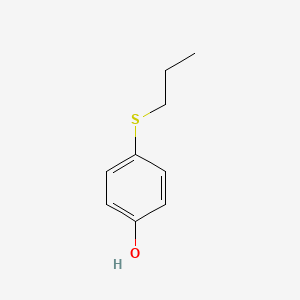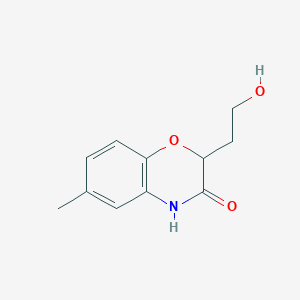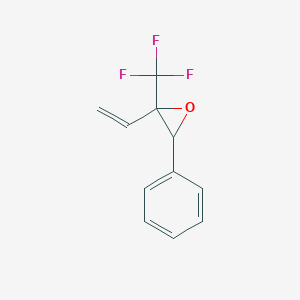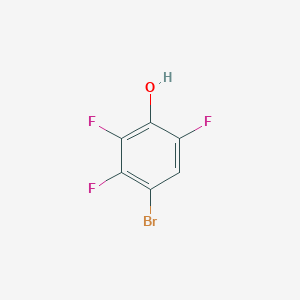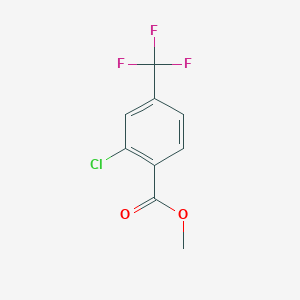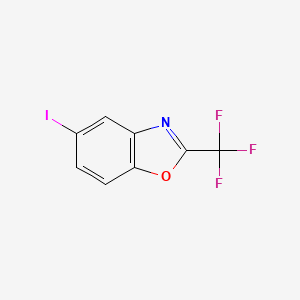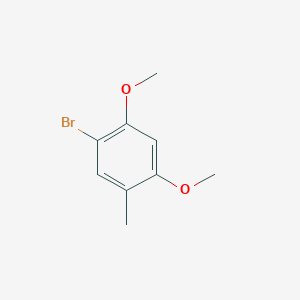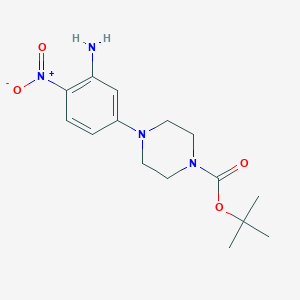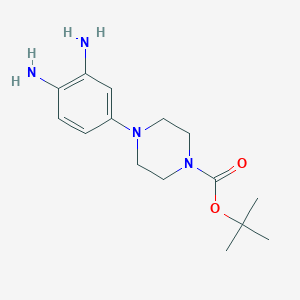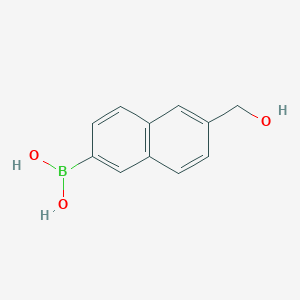
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
説明
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals, particularly as antibacterial agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including acyl-chlorination, condensation, decarboxylation, esterification, amine replacement, and cyclization . For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a related compound, was achieved with an overall yield of 48% . Another synthesis method for a similar compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, was performed by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . These methods highlight the complexity and the careful optimization required in the synthesis of quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction . For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . These techniques ensure the accurate determination of the molecular structure, which is crucial for understanding the compound's chemical behavior and biological activity.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including bromination, which has been studied in the case of 8-methylquinoline-5-carboxylic acid . The bromination process can lead to further functionalization of the quinoline core, allowing for the synthesis of more complex molecules with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its UV/Vis and IR spectra . Additionally, the crystal structures of these compounds can be influenced by factors such as pKa and the presence of hydrogen bonds, as seen in the hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids .
科学的研究の応用
Mass Spectrometric Analysis
In mass spectrometric studies, certain bisubstituted isoquinolines, which are closely related to Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate, have shown potential as prolylhydroxylase inhibitor drug candidates. These compounds exhibit unusual gas-phase formations of carboxylic acids after collisional activation. This characteristic is crucial for identifying and characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Synthesis of Heterocyclic Compounds
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide leads to complex heterocyclic structures, which are of interest in medicinal chemistry and material science (Ukrainets et al., 2009).
Antimicrobial Activity
Several derivatives of quinolines, including those structurally related to Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate, have been shown to possess antimicrobial activity. These compounds have been tested against various bacterial strains and fungi, showcasing their potential in developing new antimicrobial agents (Ahmad et al., 2012).
Cytotoxicity Studies
Quinoline derivatives, including those similar to Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate, have been evaluated for their cytotoxicity against cancer cell lines. These studies are crucial for developing new chemotherapeutic agents (Mphahlele et al., 2014).
Corrosion Inhibition
Compounds based on the quinoline structure have been studied for their potential as corrosion inhibitors. These studies are significant in material science, particularly in protecting metals against corrosion (Rbaa et al., 2019).
特性
IUPAC Name |
methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c1-17-11(16)8-4-5(12)9-6(13)2-3-7(14)10(9)15-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAFKCKYJFPOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650413 | |
| Record name | Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
CAS RN |
219949-93-6 | |
| Record name | Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)

